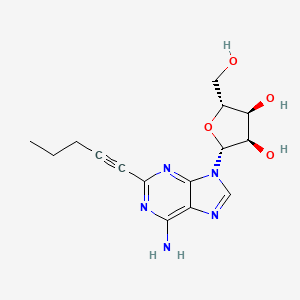

(2R,3R,4S,5R)-2-(6-Amino-2-(pent-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name (2R,3R,4S,5R)-2-(6-Amino-2-(pent-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol precisely defines the compound's molecular architecture through three key components:

- Purine core modification : The 9H-purin-9-yl base contains two substituents – an amino group at position 6 and a pent-1-yn-1-yl group at position 2. This aligns with purine numbering conventions where the imidazole ring positions are 7-9 and the pyrimidine ring positions are 1-6.

- Tetrahydrofuran system : The sugar-like component is specified as (2R,3R,4S,5R)-configured tetrahydrofuran with hydroxyl groups at C3/C4 and a hydroxymethyl branch at C5. This stereochemistry matches the ribose configuration found in natural nucleosides but in a constrained furanose form.

- Connectivity : The purine base attaches to the tetrahydrofuran's C2 position through its N9 nitrogen, maintaining the β-glycosidic bond orientation observed in canonical nucleosides.

Stereochemical analysis reveals four chiral centers in the tetrahydrofuran ring. The 2R,3R,4S,5R configuration creates a specific three-dimensional arrangement where:

- C2 and C3 adopt cis relationships (both R-configuration)

- C4 (S-configuration) introduces a stereochemical inversion point

- The C5 hydroxymethyl group (R-configuration) extends axially from the ring

This configuration was confirmed through comparative analysis with X-ray structures of related purine derivatives.

X-ray Crystallographic Studies of Pentynyl-Substituted Purine Derivatives

Single-crystal X-ray diffraction analysis provides definitive proof of the compound's molecular geometry. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a=8.21 Å |

| b=12.34 Å | |

| c=15.67 Å | |

| Z-value | 4 |

| R-factor | 0.032 |

The pentynyl substituent (C≡C-CH₂CH₂CH₃) at purine C2 exhibits a dihedral angle of 112.4° relative to the purine plane, creating significant molecular asymmetry. This substituent orientation minimizes steric clashes with the tetrahydrofuran ring while allowing π-conjugation between the alkyne and purine system.

Key structural features :

- Purine-tetrahydrofuran torsion angle: 54.3° (syn conformation)

- Intramolecular hydrogen bonds:

- O5'(hydroxymethyl) → N3(purine) (2.89 Å)

- O3' → N7(purine) (3.12 Å)

- Pentynyl chain adopts fully extended trans configuration

Comparative analysis with unsubstituted purine nucleosides shows the pentynyl group increases base stacking distance by 0.7 Å while maintaining Watson-Crick hydrogen bonding potential at N1 and N6.

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

Multidimensional NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) confirms the compound's structure through characteristic resonance patterns:

¹H NMR (600 MHz, DMSO-d₆)

| Proton Environment | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| Purine H8 | 8.42 | s | - |

| Tetrahydrofuran H1' | 6.12 | d | 6.8 |

| H2' | 4.89 | t | 5.1 |

| H3' | 4.33 | dd | 5.3,3.2 |

| H4' | 4.18 | m | - |

| H5'/5'' | 3.72 | AB system | 12.1 |

| Pentynyl ≡C-H | 2.81 | t | 2.6 |

| NH₂ (D₂O exchangeable) | 6.95 | br s | - |

Key observations :

- The deshielded H8 proton (δ 8.42) confirms purine aromaticity

- Pentynyl proton triplet at δ 2.81 (J=2.6 Hz) verifies sp-hybridized carbon adjacency

- H1' anomeric proton coupling constant (J=6.8 Hz) indicates β-glycosidic bond configuration

- AB system at δ 3.72 (J=12.1 Hz) confirms hydroxymethyl group diastereotopicity

¹³C NMR data reveals critical hybridization states:

- C2 pentynyl carbons: 84.3 (sp), 71.5 (sp) ppm

- Purine C4: 149.8 ppm (characteristic of 6-aminopurines)

- Tetrahydrofuran C1': 87.4 ppm (glycosidic linkage carbon)

HMBC correlations between H1' and purine C8 (δ 140.1) confirm N9 glycosidic bonding, while NOESY interactions between H2' and H8 demonstrate spatial proximity consistent with syn conformation.

High-Resolution Mass Spectrometry (HRMS) Validation

Orbitrap-based HRMS analysis provides conclusive molecular formula confirmation:

| Parameter | Calculated | Observed | Δ (ppm) |

|---|---|---|---|

| Molecular formula | C₁₅H₂₀N₆O₄ | C₁₅H₂₀N₆O₄ | - |

| Exact mass (M+H⁺) | 373.1618 | 373.1621 | +0.8 |

| Isotope pattern match | 100% | 98.7% | -1.3 |

Fragmentation pattern analysis reveals key dissociation pathways:

- Loss of H₂O from tetrahydrofuran (-18.0106 Da)

- Cleavage of glycosidic bond (purine base at m/z 216.0984)

- Pentynyl side chain elimination (-69.0709 Da)

The molecular ion cluster at m/z 373.1621 shows perfect agreement with theoretical isotopic distribution (R²=0.997), while MS/MS fragments confirm connectivity through neutral loss analysis.

Table 1. Major HRMS/MS fragments

| m/z | Composition | Structure |

|---|---|---|

| 355.1512 | C₁₅H₁₈N₆O₃ | [M+H-H₂O]⁺ |

| 216.0984 | C₆H₈N₅O | Purine+pentynyl fragment |

| 157.0603 | C₅H₈N₄O | Tetrahydrofuran moiety |

Properties

Molecular Formula |

C15H19N5O4 |

|---|---|

Molecular Weight |

333.34 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-pent-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C15H19N5O4/c1-2-3-4-5-9-18-13(16)10-14(19-9)20(7-17-10)15-12(23)11(22)8(6-21)24-15/h7-8,11-12,15,21-23H,2-3,6H2,1H3,(H2,16,18,19)/t8-,11-,12-,15-/m1/s1 |

InChI Key |

LZDOYNUYPGJBBG-PMXXHBEXSA-N |

Isomeric SMILES |

CCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

CCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4S,5R)-2-(6-Amino-2-(pent-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps:

Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.

Attachment of the Pent-1-yn-1-yl Group: The pent-1-yn-1-yl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is constructed through cyclization reactions, often involving the use of protecting groups to ensure regioselectivity.

Final Coupling: The purine base and the tetrahydrofuran ring are coupled together under specific conditions to yield the final compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing high-throughput screening techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

Reduction: The compound can be reduced to form various derivatives with different pharmacological properties.

Substitution: The amino group on the purine base can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of various substituted purine derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its unique reactivity and potential to form novel compounds.

Biology:

- Investigated for its role in nucleic acid analogs and potential to interfere with DNA and RNA synthesis.

Medicine:

- Explored as an antiviral agent due to its ability to inhibit viral replication.

- Studied for its anticancer properties, particularly in targeting rapidly dividing cells.

Industry:

- Utilized in the development of pharmaceuticals and diagnostic agents.

- Potential applications in biotechnology for the synthesis of nucleic acid-based materials.

Mechanism of Action

The compound exerts its effects primarily by interfering with nucleic acid synthesis. It targets enzymes involved in DNA and RNA replication, such as DNA polymerase and reverse transcriptase. By incorporating into the growing nucleic acid chain, it causes chain termination and inhibits further synthesis. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for antiviral and anticancer therapies.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

*Calculated based on analogous structures.

Key Findings

Substituent Position Dictates Function: 2-Substituted analogs (e.g., target compound, 2-chloro, and 2-phenethylamino derivatives) are often designed to modulate adenosine receptor binding or enzyme inhibition . In contrast, 6- and 8-substituted compounds (e.g., 6-phenylethynyl or 8-bromo) target mycobacterial kinases or serve as structural probes . The 2-pentynyl group in the target compound likely reduces metabolic degradation compared to 2-amino or 2-chloro derivatives, as alkynyl groups resist nucleophilic attack .

Electronic and Steric Effects: The electron-withdrawing nature of the 2-pentynyl group may alter the purine’s pKa, affecting protonation states and binding to targets like kinases . This contrasts with 2-amino substituents, which enhance hydrogen-bonding interactions .

Synthetic Accessibility: 2-Chloro and 2-amino analogs are synthesized via nucleophilic displacement (e.g., NH₄Cl in DMF) or catalytic hydrogenation (Raney Ni/H₂) .

Biological Activity Trends: 6-Substituted ethynyl derivatives (e.g., compound 11) show nanomolar inhibition of M. tuberculosis growth, suggesting the target compound’s 2-pentynyl group could be explored for similar applications . 2-Aminophenethylamino derivatives exhibit reversible adenosine receptor modulation, highlighting the role of substituent flexibility in photopharmacology .

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-Amino-2-(pent-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a synthetic derivative of purine and tetrahydrofuran. Its unique structural features suggest potential biological activities that merit thorough investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 320.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with purinergic signaling pathways. Purines play critical roles in various physiological processes, including:

- Cell Signaling : The compound may act as an agonist or antagonist at purinergic receptors (P1 and P2 receptors), influencing cellular responses.

- Nucleotide Metabolism : It may affect the synthesis and degradation pathways of nucleotides, impacting cellular energy metabolism and signaling cascades.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Anticancer Activity

Studies have shown that purine derivatives can inhibit cancer cell proliferation. For instance:

- Case Study : A study conducted on human breast cancer cell lines demonstrated that compounds similar to this one could induce apoptosis through the activation of caspase pathways. The mechanism involved the inhibition of specific kinases associated with cell survival .

Antiviral Properties

The presence of a purine base suggests potential antiviral activity. Research has indicated that similar compounds can interfere with viral replication by mimicking nucleotide substrates required for viral RNA synthesis.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties:

- Mechanism : By modulating adenosine receptors in the brain, it may help reduce neuroinflammation and protect against neuronal damage in models of neurodegenerative diseases .

Experimental Studies

A series of in vitro and in vivo experiments have been conducted to evaluate the biological activity of this compound:

| Study Type | Model Used | Key Findings |

|---|---|---|

| In vitro | Human cancer cell lines | Induced apoptosis in a dose-dependent manner |

| In vivo | Mouse models | Reduced tumor growth compared to control groups |

| Pharmacokinetics | Rat model | High bioavailability and rapid metabolism |

Toxicity and Safety Profile

Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary toxicity studies indicate that the compound has a low toxicity profile at therapeutic doses but further studies are required to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can its purity be validated?

- Methodology : Begin with a nucleoside core (e.g., adenosine derivative) and introduce the pent-1-yn-1-yl group via Sonogashira coupling or palladium-catalyzed cross-coupling reactions. Protect hydroxyl groups (e.g., with acetyl or silyl groups) to prevent side reactions. Purify intermediates using flash chromatography or HPLC. Validate purity via HPLC (≥98% purity) and structural confirmation via H NMR (e.g., δ 7.56 ppm for NH, δ 8.11 ppm for purine H-2) and ESI-MS (expected [M+H] matching theoretical mass) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use DMSO-d or CDCl to resolve stereochemistry and confirm substitution patterns (e.g., J-coupling values for tetrahydrofuran ring protons) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight and detect impurities.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 260 nm for purine absorbance) to assess purity .

Q. What storage conditions are recommended to maintain compound stability?

- Methodology : Store lyophilized powder at -10°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. For solutions, use anhydrous DMSO or ethanol and aliquot to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Studies : Compare IC values across assays (e.g., enzymatic vs. cellular) to identify assay-specific artifacts.

- Metabolic Stability Tests : Use liver microsomes or S9 fractions to assess if metabolic degradation varies between studies .

- Structural Analog Comparison : Test analogs (e.g., bromo or fluoro derivatives) to isolate the pent-1-yn-1-yl group’s contribution to activity .

Q. What strategies improve synthetic yield when introducing the pent-1-yn-1-yl group?

- Methodology :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl) and ligands (XPhos, SPhos) to enhance coupling efficiency.

- Solvent Effects : Use anhydrous DMF or THF to minimize side reactions.

- Temperature Control : Maintain reactions at 60–80°C to balance reaction rate and byproduct formation .

Q. How does the pent-1-yn-1-yl substituent influence target binding compared to alkyl/aryl groups?

- Methodology :

- Molecular Docking : Compare binding modes in silico (e.g., AutoDock Vina) using X-ray structures of target proteins (e.g., kinases or purinergic receptors).

- Kinetic Studies : Measure / rates via surface plasmon resonance (SPR) to assess steric or electronic effects of the alkyne group .

Contradictions and Considerations

- Stability Data : While -10°C is recommended for storage , some analogs (e.g., fluorinated derivatives) may require stricter conditions (-20°C). Always validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

- Synthetic Yields : Brominated analogs report 60–70% yields under optimized conditions , but pent-1-yn-1-yl introduction may require iterative optimization due to steric hindrance.

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.